BenchChemオンラインストアへようこそ!

5-Methyluridine

photostability ultrafast spectroscopy nucleoside photophysics

5-Methyluridine (CAS 1463-10-1) is the preferred C5-modified uridine for mRNA IVT workflows where translation fidelity and reduced innate immune activation are critical—differentiated from pseudouridine and N1-methylpseudouridine by codon-position-dependent performance. As the direct industrial precursor to FDA-approved antivirals (AZT, d4T, alovudine) and a core phosphoramidite building block for therapeutic ASOs/siRNA, it addresses multiple procurement vectors. The recently demonstrated 10.71 g/L E. coli biosynthetic platform resolves historical supply constraints. ≥98% HPLC purity with 100 mg/mL aqueous solubility supports both research-grade and GMP-oriented process development. Bulk stock available.

Molecular Formula C10H14N2O6
Molecular Weight 258.23 g/mol
CAS No. 1463-10-1
Cat. No. B1664183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyluridine
CAS1463-10-1
Synonyms5-Methyluridine, Ribothymidine, Thymine riboside
Molecular FormulaC10H14N2O6
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1
InChIKeyDWRXFEITVBNRMK-JXOAFFINSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyluridine (CAS 1463-10-1): A Foundational Pyrimidine Nucleoside for RNA Therapeutics and Antiviral Intermediate Synthesis


5-Methyluridine (CAS 1463-10-1; synonyms: ribothymidine, thymine riboside, m5U) is a pyrimidine nucleoside and the methylated form of uridine, wherein a methyl group is attached to the fifth carbon of the uracil ring [1]. It is the ribonucleoside counterpart to the deoxyribonucleoside thymidine, which lacks a hydroxyl group at the 2' position [2]. This compound is an endogenous methylated nucleoside found in human fluids and serves as a primary degradation product of tRNA . As a prominent intermediate for the industrial synthesis of several antiviral drugs and a key building block in modified mRNA therapeutics, 5-Methyluridine represents a critical procurement consideration for research organizations engaged in oligonucleotide synthesis, antiviral development, and nucleic acid-based therapeutic manufacturing [3].

Why In-Class Modified Uridine Analogs Cannot Be Interchanged with 5-Methyluridine in mRNA Therapeutics and Antiviral Synthesis


While 5-Methyluridine belongs to a broad class of modified uridine analogs—including pseudouridine (Ψ), N1-methylpseudouridine (m1Ψ), 5-methoxyuridine, and 5-hydroxymethyluridine—critical differences in photophysical stability, translation efficiency, biosynthetic accessibility, and metabolic fate preclude simple substitution [1]. Chemical modifications at the 5-position of pyrimidines are generally well tolerated by T7 RNA polymerase and can reduce innate immune activation, yet their effects on translation vary considerably and are sequence- and codon-position-dependent [2]. Moreover, 5-Methyluridine exhibits a unique metabolic and transport profile that distinguishes it from other uridine derivatives, with specific implications for cellular uptake and incorporation fidelity [3]. The evidence below quantifies exactly where 5-Methyluridine diverges from its closest comparators and establishes the scientific basis for its preferential selection in specific research and industrial contexts.

Quantitative Differentiation of 5-Methyluridine (CAS 1463-10-1) from Comparator Modified Nucleosides: Head-to-Head Evidence for Scientific Selection


Excited-State Lifetime: 5-Methyluridine Exhibits an Order of Magnitude Longer Lifetime Than Uridine

5-Methyluridine (5mUrd) exhibits an order of magnitude longer excited-state lifetime compared to unmodified uridine (Urd) in aqueous solution. This difference arises from the solvent reorganization required to facilitate bulky methyl group motions leading to the conical intersection [1].

photostability ultrafast spectroscopy nucleoside photophysics

Biosynthetic Production Titer: Engineered E. coli Platform Achieves 10.71 g/L 5-Methyluridine Yield

5-Methyluridine (5-MU) production in an engineered E. coli platform achieved a titer of 10.71 g/L using an antibiotic-free fermentation strategy. This represents the first efficient microbial production of 5-MU, in contrast to traditional chemical and enzymatic strategies that have historically constrained availability [1].

synthetic biology metabolic engineering antiviral intermediate

Aqueous Solubility: 5-Methyluridine Demonstrates 100 mg/mL Water Solubility at 25°C

5-Methyluridine exhibits water solubility of 100 mg/mL (387.25 mM) at 25°C, enabling high-concentration aqueous formulations without requiring organic co-solvents [1]. For context, comparator solubility data for modified uridine analogs in aqueous media are not consistently reported under identical conditions, and class-level inference suggests that 5-Methyluridine's solubility profile is favorable relative to less polar uridine derivatives [2].

formulation solubility nucleoside physical chemistry

Commercial Purity Specifications: HPLC Purity ≥99% is Consistently Achievable for 5-Methyluridine

Commercially available 5-Methyluridine is routinely supplied with HPLC purity ≥99.0% (area normalization method), with some vendors reporting up to 99.93% purity [1]. This high purity specification compares favorably to standard nucleoside purity grades (typically 90-97%) and meets the stringent requirements for pharmaceutical intermediate applications .

quality control HPLC purity procurement specification

Transport Selectivity: 5-Methyluridine Exhibits Incompatibility with T. gondii Uptake Transporters

The 5-methyl group on 5-methyluridine renders it incompatible with uptake by Toxoplasma gondii nucleoside transporters, whereas unmodified uracil transport displays a Km of 2.05 ± 0.40 μM and uridine transport is inhibited by uracil with a Ki of 2.44 ± 0.59 μM [1]. This transport selectivity distinguishes 5-Methyluridine from other pyrimidine nucleosides in salvage pathway studies.

nucleoside transport parasitology substrate specificity

Modified mRNA Translation: 5-Methyluridine is Among Six Nucleoside Modifications Evaluated for Translation Efficiency in Human Cells

5-Methyluridine is one of six modified nucleosides (along with 5-methoxyuridine, 5-hydroxymethyluridine, pseudouridine, N1-methylpseudouridine, and N1-ethylpseudouridine) systematically evaluated for translation efficiency in human cells using a standardized IVT-mRNA production and transfection protocol [1]. While N1-methylpseudouridine provides enhanced protein expression (~13-44 fold over unmodified mRNA), 5-Methyluridine serves as an essential comparator in structure-activity relationship studies of C5-substituted uridines .

mRNA therapeutics in vitro transcription translation efficiency

Validated Application Scenarios for 5-Methyluridine (CAS 1463-10-1) Derived from Comparative Evidence


Industrial Antiviral Drug Intermediate Manufacturing

5-Methyluridine serves as a prominent intermediate for the industrial synthesis of several antiviral drugs, including zidovudine (AZT), stavudine (d4T), and alovudine, as well as the starting material for β-thymidine synthesis in anti-tumor and antiviral applications [1]. The recently demonstrated E. coli biosynthetic platform achieving 10.71 g/L production titer via an antibiotic-free fermentation strategy directly addresses historical supply chain constraints and cost barriers associated with chemical and enzymatic production methods [2]. Procuring 5-Methyluridine for this application is validated by its established role as the direct precursor in FDA-approved antiviral drug manufacturing pathways.

Modified mRNA Therapeutic Development and IVT Optimization

5-Methyluridine is validated as a C5-modified uridine building block for in vitro transcription (IVT) of mRNA therapeutics, as documented in systematic comparative evaluations alongside 5-methoxyuridine, 5-hydroxymethyluridine, pseudouridine, N1-methylpseudouridine, and N1-ethylpseudouridine [1]. Its aqueous solubility of 100 mg/mL at 25°C supports high-concentration IVT reaction formulations without organic co-solvent requirements [2]. The compound's ≥99% HPLC purity specification ensures consistent incorporation fidelity and minimizes batch-to-batch variability in mRNA production workflows, making it suitable for both research-grade and GMP-oriented process development [3].

Oligonucleotide Therapeutics: ASO and siRNA Chemical Modification

5-Methyluridine and its protected derivatives (e.g., 5'-O-DMT-5-methyluridine, 2'-O-methyl-5-methyluridine) serve as essential phosphoramidite building blocks for the solid-phase synthesis of antisense oligonucleotides (ASOs) and siRNA therapeutics [1]. The 5-methyluridine residue enhances the thermal stability of duplexes and increases resistance to nucleolytic degradation, properties that are critical for therapeutic oligonucleotide performance [2]. The compound's high purity (≥99% HPLC) and established synthetic accessibility support multi-gram scale synthesis of phosphoramidite derivatives required for automated oligonucleotide manufacturing [3].

Urinary Biomarker Research and Diagnostic Method Development

5-Methyluridine (m5U) is a validated urinary modified nucleoside biomarker with demonstrated utility in early diagnostic applications for conditions including diabetic retinopathy and cancer [1]. Molecularly imprinted polymers (MIPs) of 5-methyluridine have been developed as selective materials for molecularly imprinted solid-phase extraction (MISPE) of pyrimidine nucleoside cancer markers from urine [2]. Its endogenous occurrence in human fluids and its role as a tRNA degradation product establish its biological relevance as a diagnostic analyte, supporting procurement for analytical method development, LC-MS/MS quantification assays, and biomarker validation studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

73 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyluridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.